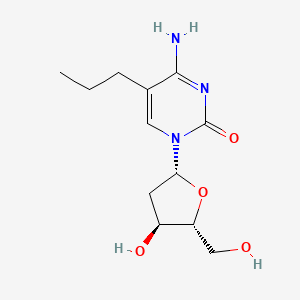
2'-Deoxy-5-propylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5-propylcytidine is a synthetic nucleoside analog, structurally related to cytidine It is characterized by the presence of a propyl group at the 5-position of the cytidine base and the absence of a hydroxyl group at the 2’ position of the ribose sugar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-propylcytidine typically involves the modification of cytidine or its derivatives. One common approach is the alkylation of 2’-deoxycytidine with a propylating agent under controlled conditions. The reaction may involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the nucleoside, followed by the addition of a propyl halide (e.g., propyl bromide) to introduce the propyl group at the 5-position .
Industrial Production Methods
Industrial production of 2’-Deoxy-5-propylcytidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-5-propylcytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-propyluracil derivatives.
Reduction: Reduction reactions can modify the propyl group or other functional groups present in the molecule.
Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-propyluracil, while substitution reactions can produce various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5-propylcytidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA replication and repair mechanisms.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5-propylcytidine involves its incorporation into DNA during replication. Once incorporated, it can interfere with the normal function of DNA polymerases, leading to the inhibition of DNA synthesis. This can result in the disruption of cell division and the induction of apoptosis in rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxycytidine: Lacks the propyl group at the 5-position.
5-Aza-2’-deoxycytidine: Contains a nitrogen atom at the 5-position instead of a propyl group.
2’-Deoxy-5-methylcytidine: Contains a methyl group at the 5-position instead of a propyl group.
Uniqueness
2’-Deoxy-5-propylcytidine is unique due to the presence of the propyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and potentially improve its efficacy as a therapeutic agent .
Eigenschaften
CAS-Nummer |
66270-33-5 |
|---|---|
Molekularformel |
C12H19N3O4 |
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidin-2-one |
InChI |
InChI=1S/C12H19N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,2-4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
WEAUJIMRWXTPBB-IVZWLZJFSA-N |
Isomerische SMILES |
CCCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
CCCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


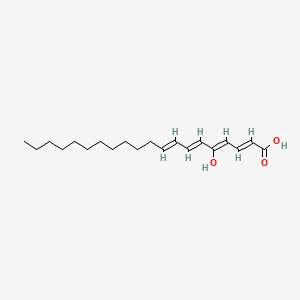
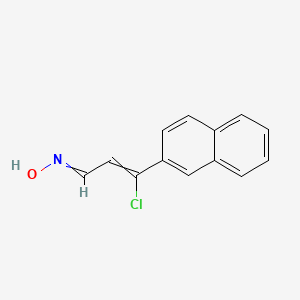
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)


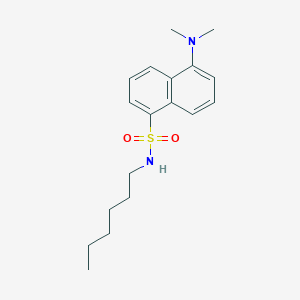
![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
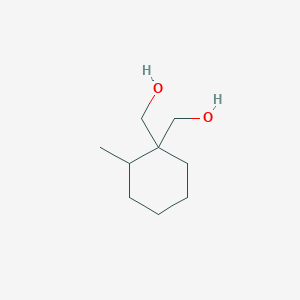


![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)

